

Introduction: A Keystone Building Block for Modified Oligonucleotides

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Compound of Interest

Compound Name: 2'-Fluoro-5'-O-dmt-2'-
deoxyinosine-3'-CE-
phosphoramidite

Cat. No.: B12950372

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2'-Fluoro-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine (DMT-2'-F-dI) is a synthetically modified nucleoside that serves as a critical building block in the chemical synthesis of therapeutic and diagnostic oligonucleotides. Its unique combination of a fluorine atom at the 2' position of the ribose sugar, a bulky dimethoxytrityl (DMT) protecting group at the 5' position, and a hypoxanthine base (inosine) confers a unique set of chemical properties. These properties are pivotal for creating nucleic acid-based molecules with enhanced stability, specific binding affinities, and tailored biological functions.

The strategic incorporation of fluorine into the sugar moiety is a well-established strategy in medicinal chemistry to modulate the biological and chemical stability of nucleoside analogs.^[1] The 2'-fluoro modification, in particular, has profound effects on the sugar's conformation and its resistance to enzymatic degradation, making it highly valuable for applications like antisense therapies, siRNAs, and aptamers.^[2] This guide provides a comprehensive analysis of the core chemical properties of DMT-2'-F-dI, offering field-proven insights into its stability, reactivity, and characterization for professionals in drug development and nucleic acid research.

Molecular Structure and Physicochemical Properties

The structure of 2'-fluoro-5'-O-DMT-2'-deoxyinosine is a composite of three key functional components: the 2'-deoxyinosine core, the 2'-fluoro substituent, and the 5'-O-DMT group. Each

component imparts distinct chemical characteristics that are fundamental to its application.

Caption: Chemical structure of 2'-fluoro-5'-O-DMT-2'-deoxyinosine.

Table 1: Physicochemical Properties of 2'-Fluoro-5'-O-DMT-2'-deoxyinosine

Property	Value	Source(s)
Chemical Name	5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyinosine	[3]
Synonyms	DMT-2'-F-dI	[4]
Molecular Formula	C31H29FN4O6	[3][5]
Molecular Weight	572.58 g/mol	[3]
CAS Number	1951424-83-1	[5]
Appearance	White to off-white solid	[6]
Purity	≥98.0% (HPLC)	[3]
Storage Conditions	2-8°C, protected from light and moisture	[3]

Impact of Key Functional Groups on Chemical Behavior

The 2'-Fluoro Modification: A Paradigm of Stability and Conformation

The introduction of a highly electronegative fluorine atom at the 2'-position of the ribose sugar is the most influential modification in this molecule, profoundly altering its chemical and biological properties.[7]

- **Stereoelectronic Effects and Sugar Pucker:** Fluorine's high electronegativity creates a strong C-F bond and influences the sugar's conformational preference. The 2'-fluoro modification locks the sugar into a C3'-endo conformation, which is characteristic of RNA, leading to the adoption of an A-form helix geometry in duplexes.[2] This pre-organization of the sugar

pucker enhances binding affinity to complementary RNA targets.[2] The dynamic equilibrium between the 'North' (C3'-endo) and 'South' (C2'-endo) ring conformations is shifted towards the North form.[7]

- **Enhanced Nuclease and Metabolic Resistance:** The C-F bond is significantly stronger than a C-H or C-OH bond, which imparts increased stability against chemical and biological degradation.[1] The presence of the 2'-fluoro group provides substantial protection against degradation by nucleases, which often require a 2'-hydroxyl group for their activity.[2][8] This enhanced stability extends the half-life of oligonucleotides in biological systems.[2] Furthermore, the fluorine substitution slows or even prevents the enzymatic catalysis of the glycosidic bond, increasing metabolic stability.[7]
- **Increased Thermal Stability:** Oligonucleotides containing 2'-fluoro modifications form more stable duplexes with complementary RNA strands. This is evidenced by an increase in the melting temperature (T_m) of approximately 1-2°C per modification compared to natural RNA-RNA duplexes.[2]

The 5'-O-DMT Protecting Group: A Tool for Synthesis and Purification

The 4,4'-dimethoxytrityl (DMT) group is a cornerstone of modern solid-phase oligonucleotide synthesis, serving as a temporary protecting group for the 5'-hydroxyl function.[9]

- **Acid Lability:** The DMT group is renowned for its sensitivity to acid. It can be readily and quantitatively cleaved under mild acidic conditions, such as with 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane.[9][10] This rapid deprotection step is essential for exposing the 5'-hydroxyl group for the next coupling cycle in automated synthesis.[2]
- **Deprotection Mechanism and Cation Scavenging:** Acid-catalyzed removal generates a highly stable dimethoxytrityl cation, which is intensely colored (orange), allowing for spectrophotometric monitoring of synthesis yield.[11] However, this reactive cation can potentially cause side reactions, including re-attachment to the nucleoside or modification of other sensitive groups.[10] To prevent this, scavengers are often not used in solid-phase synthesis where the cation is washed away, but in solution-phase deprotection, quenching

with water or an alcohol is necessary to form the colorless triphenylmethanol or a corresponding ether.[10]

- **Purification Handle:** The lipophilic nature of the DMT group is exploited as a "handle" for the purification of the final full-length oligonucleotide product by reverse-phase HPLC.[12] The "DMT-on" product is retained more strongly on the column than shorter, "DMT-off" failure sequences, allowing for efficient separation.[11]

The Inosine Base: A Universal Binder

Inosine contains the nucleobase hypoxanthine.[13] In the context of oligonucleotides, inosine is often used as a universal base because it can pair with all four natural bases (A, C, G, and T), albeit with varying stability. This property is useful in probes and primers designed for regions of DNA or RNA with sequence ambiguity.

Reactivity, Stability, and Deprotection Protocols

The overall stability of DMT-2'-F-dl is a balance between the robust 2'-fluoro modification and the labile 5'-DMT group.

- **Acid Stability:** The molecule is highly sensitive to acid due to the DMT group. Standard deprotection protocols for solid-phase synthesis involve brief exposure to acids like 3% DCA in dichloromethane.[9] Prolonged exposure to stronger acids can lead to depurination, especially at the inosine base, which is a known side reaction for purine nucleosides.[9][14] The 2'-fluoro group itself is stable to these conditions.
- **Base Stability:** The molecule is generally stable under the basic conditions used for the removal of other protecting groups during oligonucleotide deprotection (e.g., concentrated ammonium hydroxide). The N-glycosidic bond of 2'-fluorinated nucleosides shows high stability against degradation.[8]
- **Enzymatic Stability:** As discussed, the 2'-fluoro group confers significant resistance to degradation by nucleases.[8][15]

Experimental Protocol: DMT Group Removal (Detritylation)

This protocol describes the manual detritylation of a DMT-on oligonucleotide in solution following purification.

Objective: To quantitatively remove the 5'-O-DMT group from the purified oligonucleotide.

Methodology:

- Dissolution: Dissolve the dried, DMT-on oligonucleotide in 200-500 μL of 80% aqueous acetic acid.[11]
- Incubation: Incubate the solution at room temperature for 20-30 minutes. The orange color of the DMT cation will not be prominent as it reacts with water to form the colorless dimethoxytritanol.[11]
- Quenching & Lyophilization: Add an equal volume of 95% ethanol to the solution and lyophilize to dryness. Repeat the lyophilization from ethanol until all traces of acetic acid are removed.[11]
- Desalting: The resulting pellet contains the detritylated oligonucleotide and dimethoxytritanol. The byproduct can be removed by a subsequent desalting step, such as using an OPC cartridge or ethanol precipitation.[11]



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Caption: Workflow for manual detritylation of a 5'-DMT protected oligonucleotide.

Analytical Characterization Techniques

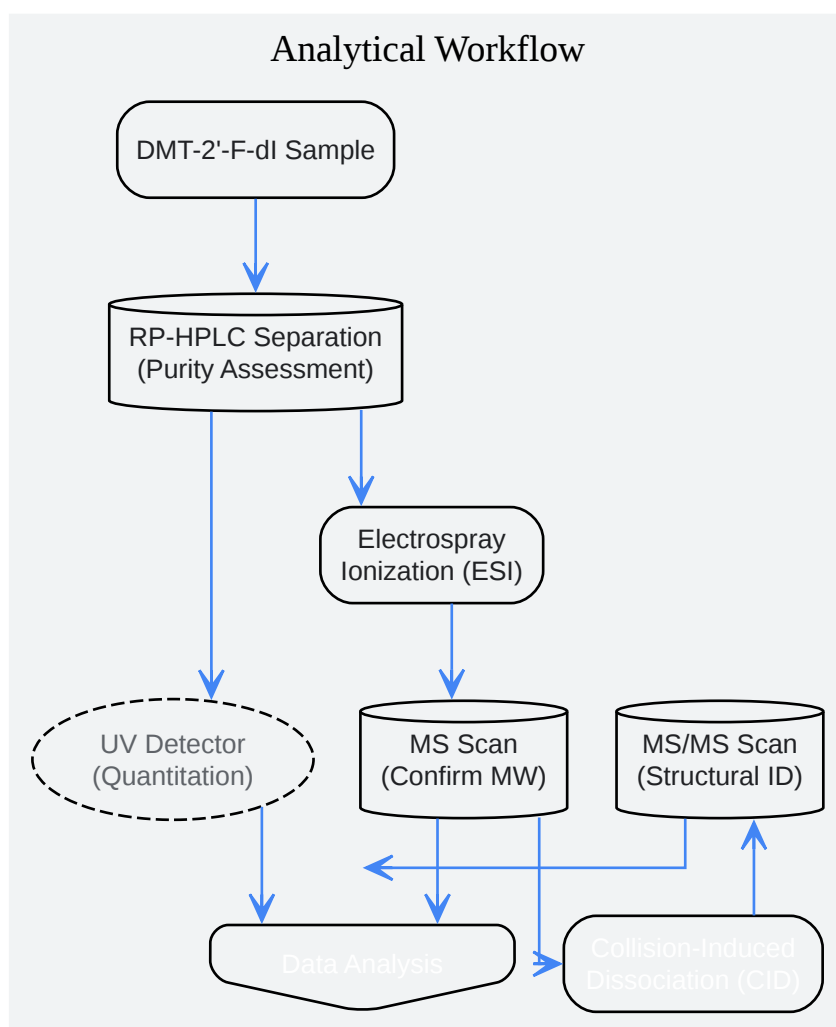
A multi-pronged analytical approach is required to confirm the identity, purity, and structural integrity of 2'-fluoro-5'-O-DMT-2'-deoxyinosine and oligonucleotides derived from it. Mass spectrometry and liquid chromatography are the key techniques for this characterization.[16]

Protocol: Characterization by LC-MS/MS

Objective: To verify the molecular weight and purity of the synthesized nucleoside.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water.
- Chromatographic Separation:
 - Technique: Use Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). [\[17\]](#)
 - Column: A C18 stationary phase is commonly used for nucleoside separation. [\[17\]](#)
 - Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium acetate or ammonium acetate) and an organic solvent (e.g., acetonitrile).
 - Detection: Monitor the elution profile using a UV detector, typically at 260 nm.
- Mass Spectrometry Detection:
 - Ionization: Couple the HPLC eluent to an Electrospray Ionization (ESI) source. [\[18\]](#)
 - Analysis: Analyze the ions in a mass spectrometer to obtain the mass-to-charge ratio (m/z), confirming the molecular weight. [\[19\]](#)
 - Tandem MS (MS/MS): For structural confirmation, select the precursor ion corresponding to the molecule and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. [\[19\]](#)



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Caption: Standard analytical workflow for the characterization of modified nucleosides.

Conclusion

2'-Fluoro-5'-O-DMT-2'-deoxyinosine is a meticulously designed molecule whose chemical properties are tailored for the synthesis of high-performance oligonucleotides. The 2'-fluoro group provides a critical enhancement in conformational stability and nuclease resistance, while the 5'-DMT group enables efficient, controlled synthesis and purification. A thorough understanding of its acid lability, reactivity, and appropriate analytical characterization methods is paramount for its successful application in the development of next-generation nucleic acid therapeutics and advanced molecular diagnostics.

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